2-(5-Methyl-2-furyl)-2-morpholin-4-ylethanamine
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Overview
Description
2-(5-Methyl-2-furyl)-2-morpholin-4-ylethanamine is an organic compound that features a furan ring substituted with a methyl group and a morpholine ring attached to an ethanamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methyl-2-furyl)-2-morpholin-4-ylethanamine typically involves the reaction of 5-methylfurfural with morpholine and an appropriate amine source. One common method is the reductive amination of 5-methylfurfural with morpholine and an amine, using a reducing agent such as sodium cyanoborohydride . The reaction is usually carried out in an organic solvent like methanol or ethanol under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(5-Methyl-2-furyl)-2-morpholin-4-ylethanamine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: The methyl group on the furan ring can be substituted with other functional groups through electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted furans depending on the electrophile used.
Scientific Research Applications
2-(5-Methyl-2-furyl)-2-morpholin-4-ylethanamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(5-Methyl-2-furyl)-2-morpholin-4-ylethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Methyl-2-furyl)piperidine
- 5-Methyl-2-furylglyoxal
- 5-Methyl-4-nitro-2-furylglyoxal
Uniqueness
2-(5-Methyl-2-furyl)-2-morpholin-4-ylethanamine is unique due to the presence of both a furan ring and a morpholine ring in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-(5-methylfuran-2-yl)-2-morpholin-4-ylethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-9-2-3-11(15-9)10(8-12)13-4-6-14-7-5-13/h2-3,10H,4-8,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYCDWTZMSHESDO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(CN)N2CCOCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70424370 |
Source
|
Record name | 2-(5-methyl-2-furyl)-2-morpholin-4-ylethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70424370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
875160-04-6 |
Source
|
Record name | 2-(5-methyl-2-furyl)-2-morpholin-4-ylethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70424370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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